Product packaging for 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine(Cat. No.:)

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

Cat. No.: B8274881
M. Wt: 239.23 g/mol
InChI Key: RVUURJWOGFGXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-9-(1,4-dihydroxybut-2-oxy)purine is a synthetic acyclic purine nucleoside analog with documented antiviral research applications. This compound belongs to a class of 9-alkoxypurines that have been synthesized and evaluated for their selective activity against herpes viruses (Bailey et al., 1991). Studies indicate that the racemic form of the related guanine derivative shows potent and selective activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), though it is less active against varicella-zoster virus (VZV) (Bailey et al., 1991). The antiviral activity is stereospecific, with the S-enantiomer of the analogous 9-(1,4-dihydroxybut-2-oxy)guanine demonstrating significant activity; it was found to be more active than Acyclovir against HSV-1 and HSV-2, and approximately twice as active as Acyclovir against VZV in cell culture assays (Bailey et al., 1991). The molecular formula of the compound is C9H13N5O3 (PubChem, 2024). This product is intended for research purposes, such as investigating the structure-activity relationships of antiviral nucleoside analogues, exploring mechanisms of action, and conducting in vitro biochemical or cell-based assays. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N5O3 B8274881 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-(2-aminopurin-9-yl)oxybutane-1,4-diol

InChI

InChI=1S/C9H13N5O3/c10-9-11-3-7-8(13-9)14(5-12-7)17-6(4-16)1-2-15/h3,5-6,15-16H,1-2,4H2,(H2,10,11,13)

InChI Key

RVUURJWOGFGXMM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)OC(CCO)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 2 Amino 9 1,4 Dihydroxybut 2 Oxy Purine

Strategies for the De Novo Synthesis of the Purine (B94841) Scaffold

The creation of the fundamental 2-aminopurine (B61359) ring system is a critical first step in the synthesis of the target molecule. Both classical and contemporary methods are employed to build this heterocyclic scaffold.

Classical Purine Synthesis Routes Applied to 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

The Traube purine synthesis, first introduced in 1900, remains a cornerstone of classical purine chemistry and is highly applicable to the formation of the 2-aminopurine scaffold. This method involves the construction of the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525).

The general pathway begins with a substituted pyrimidine, typically a 4,5-diaminopyrimidine (B145471) derivative. For the synthesis of a 2-aminopurine, the starting material would be a 2,4,5-triaminopyrimidine or a related structure. The key step is the introduction of a one-carbon fragment that bridges the nitrogen atoms of the amino groups at the C4 and C5 positions of the pyrimidine ring. nih.govnih.gov This is followed by cyclization to form the fused imidazole ring.

Common reagents for introducing this one-carbon unit include formic acid, triethyl orthoformate, and diethoxymethyl acetate (B1210297). nih.gov The reaction typically proceeds by formylation of one of the amino groups, followed by a cyclodehydration step to close the ring.

Table 1: Key Steps in Traube Synthesis for 2-Aminopurine Scaffold

StepDescriptionReagents and Conditions
1. Pyrimidine Synthesis Construction of a suitably substituted diaminopyrimidine.Varies depending on the specific pyrimidine target.
2. C1 Fragment Introduction Formylation of the 5-amino group of the pyrimidine.Formic acid, triethyl orthoformate, or acetic anhydride. nih.gov
3. Cyclization Intramolecular condensation to form the imidazole ring.Heating, often in the presence of an acid or base catalyst.
4. Final Modification Conversion of other substituents to the desired 2-amino group if not already present.e.g., amination of a 2-chloropurine precursor.

While robust, the Traube synthesis can sometimes be limited by harsh reaction conditions and the availability of the starting pyrimidine derivatives.

Novel Synthetic Approaches for the 9-Substituted Purine Moiety

Modern synthetic chemistry has introduced more versatile and milder methods for constructing substituted purines. Many of these approaches still rely on pyrimidine precursors but offer greater flexibility and efficiency. A common strategy involves the sequential substitution of a di- or tri-chlorinated pyrimidine.

For instance, a synthesis can commence with 2-amino-4,6-dichloropyrimidine. A nucleophilic aromatic substitution reaction can be used to introduce an amino group at the C4 position. Subsequent reduction of a nitro group, often introduced at the C5 position, yields the crucial 4,5-diaminopyrimidine intermediate. This intermediate can then be cyclized using methods similar to the classical Traube synthesis.

More advanced methods include palladium-catalyzed cross-coupling reactions, which allow for the direct formation of C-C or C-N bonds on the purine scaffold. nih.gov These reactions provide a powerful tool for introducing a wide variety of substituents at specific positions. Furthermore, solid-phase synthesis techniques have been developed for the combinatorial synthesis of purine derivatives, allowing for the rapid generation of libraries of related compounds. nih.gov

Another innovative approach involves a reconstructive methodology, where a condensed polyazotic heterocyclic system, such as a tetrazolopyrimidine, is transformed into a triaminopyrimidine, which then undergoes cyclization to form the 2-aminopurine. nih.gov This method can offer an alternative pathway that avoids some of the harsher reagents used in more traditional syntheses. nih.gov

Installation and Functionalization of the (1,4-dihydroxybut-2-oxy) Side Chain

The acyclic (1,4-dihydroxybut-2-oxy) side chain is a key feature of the target molecule, and its stereoselective synthesis and attachment to the purine N9 position are crucial for its biological activity.

Stereoselective Synthesis of the Butylene Glycol Ether Linkage

The installation of the chiral side chain is commonly achieved by the alkylation of the 2-aminopurine base with a pre-synthesized, enantiomerically pure side-chain precursor. A highly effective method for this coupling is the Mitsunobu reaction. researchgate.net This reaction allows for the condensation of an alcohol with a nucleophile, such as the N9 nitrogen of a purine, under mild conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the carbon atom bearing the hydroxyl group. beilstein-journals.org

To achieve the desired stereochemistry in the final product, the synthesis must start with a chiral building block for the side chain. A common and versatile starting material for such syntheses is a chiral epoxy alcohol, such as (R)- or (S)-glycidol. The synthesis can proceed as follows:

Epoxide Ring Opening: The chiral epoxide can be opened by a suitable nucleophile to introduce the C3 and C4 carbons of the side chain. For example, reaction with a protected one-carbon nucleophile followed by further manipulation can yield a protected 1,4-butanediol (B3395766) derivative with a hydroxyl group at the C2 position.

Alkylation of Purine: The resulting chiral alcohol, with its hydroxyl groups appropriately protected, is then coupled with 2-aminopurine using the Mitsunobu reaction. This step establishes the ether linkage at the C2 position of the side chain and attaches it to the N9 position of the purine.

Alternatively, the 2-aminopurine can be alkylated directly with a chiral electrophile, such as a protected derivative of (R)- or (S)-glycidyl tosylate or triflate. This nucleophilic substitution reaction would involve the attack of the N9 atom of the purine on the epoxide, followed by subsequent functional group manipulations to reveal the 1,4-diol.

Enzymatic methods, such as those employing aldolases, are also powerful tools for the stereoselective synthesis of chiral polyols and can be adapted to produce precursors for the desired side chain. nih.gov

Protecting Group Chemistry for Hydroxyl Functionalities

Given the presence of two hydroxyl groups in the side chain and a reactive amino group on the purine ring, a carefully planned protecting group strategy is essential for a successful synthesis. The primary (C4) and secondary (C1) hydroxyl groups of the side chain have different reactivities, which can be exploited for selective protection.

Common protecting groups for hydroxyls include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), which are valued for their stability and ease of selective removal using fluoride (B91410) reagents. researchgate.net The primary hydroxyl group is generally less sterically hindered and can often be selectively protected in the presence of the secondary hydroxyl group.

Acetal protecting groups, such as acetonides (formed with acetone) or benzylidene acetals (formed with benzaldehyde), can be used to protect vicinal diols. researchgate.net While the hydroxyl groups in the target side chain are not vicinal, related strategies can be employed to protect the 1,4-diol moiety.

The choice of protecting groups must be orthogonal, meaning that one group can be removed selectively in the presence of the others. This allows for the stepwise functionalization of the different hydroxyl groups in the final molecule.

Table 2: Common Protecting Groups for Hydroxyl Functionalities

Protecting GroupAbbreviationIntroduction ReagentsCleavage Conditions
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, imidazoleTetrabutylammonium fluoride (TBAF)
Triisopropylsilyl etherTIPSTIPS-Cl, imidazoleTBAF
Benzyl etherBnBenzyl bromide, NaHHydrogenolysis (H₂, Pd/C)
Acetonide-Acetone, acid catalystMild aqueous acid
DimethoxytritylDMTDMT-Cl, pyridineMild acid (e.g., trichloroacetic acid)

Derivatization and Analog Generation of this compound

The presence of multiple functional groups—the 2-amino group, the purine ring itself, and the two hydroxyl groups on the side chain—provides several avenues for the generation of analogs of this compound. Such derivatization is often pursued to explore structure-activity relationships.

The 2-amino group can be acylated, alkylated, or converted to other functional groups. For example, it can be diazotized and displaced to introduce other substituents at the C2 position. Modifications at the C6 position of the purine ring are also common, often starting from a 2-amino-6-chloropurine (B14584) intermediate. This chloro group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse library of analogs.

The hydroxyl groups on the side chain are also prime targets for modification. They can be selectively acylated or alkylated, using an orthogonal protecting group strategy to differentiate between the primary and secondary hydroxyls. Conversion of the hydroxyl groups to other functionalities, such as azides or halogens, can also be achieved through standard organic transformations. nih.gov Furthermore, the diol functionality can be used to form cyclic derivatives, such as cyclic phosphates or boronate esters. organic-chemistry.org These modifications can significantly alter the physicochemical properties of the molecule, such as its solubility and ability to interact with biological targets.

Modifications at the Purine Ring System

The purine ring system is a primary target for chemical modification to alter the compound's biological activity and physicochemical properties. Key positions for substitution include C6, C8, and N7, alongside isosteric replacements within the core structure. researchgate.net

Substitutions at C6, C8, and N7 Positions

Modifications at the C6 position of the purine ring are a common strategy. For instance, the 2-amino-6-chloropurine intermediate is versatile for introducing a variety of substituents. It can be converted into a 2-amino-6-methoxypurine (B23567) derivative, and through further reactions, a range of 6-alkoxy, 6-alkylamino, or 6-arylamino analogues can be synthesized. nih.govnih.gov These substitutions can significantly impact the molecule's ability to interact with target enzymes or receptors. In some series of 2-aminopurine derivatives, analogues with these substitutions have shown biological activity, whereas those with 6-thio, 6-alkylthio, or 6-methyl groups were inactive. nih.gov

The C8 and N7 positions also offer opportunities for modification, although these are less commonly explored in the context of this specific side chain. Generally, substitutions at these positions in purine nucleosides can influence the compound's conformation and hydrogen bonding capabilities.

Isosteric Replacements within the Purine Core

Isosteric replacement involves substituting an atom or group of atoms with another that has similar physical or chemical properties, a technique widely used in drug design to improve metabolic stability or binding affinity. nih.gov For the purine core of this compound, this could involve replacing nitrogen atoms with carbon atoms (to create deazapurine analogues) or altering the substitution pattern to mimic other natural nucleobases. nih.gov For example, replacing the 2-amino group with a hydroxyl group would yield the guanine (B1146940) analogue, which has demonstrated noteworthy antiviral activity, particularly the S enantiomer. nih.gov Another approach is the creation of nonpolar isosteres, where hydrogen-bonding groups are replaced with groups like methyl or C-H to probe the importance of specific interactions. nih.gov

Below is a table summarizing potential modifications at the purine ring:

Modification SiteType of ModificationPotential Substituents/ReplacementsReference
C6Substitution-Cl, -OCH3, -alkoxy, -alkylamino, -arylamino, -thio, -alkylthio, -methyl nih.govnih.gov
C8Substitution(General purine chemistry) Halogens, alkyl groups researchgate.net
N7Substitution(General purine chemistry) Alkylation, glycosylation nih.gov
Purine CoreIsosteric ReplacementDeazapurine analogues, nonpolar mimics (e.g., replacement of NH2 with CH3) nih.gov

Structural Variations of the Hydroxybutyl Side Chain

The acyclic 1,4-dihydroxybut-2-oxy side chain is a defining feature of the molecule, and its structure can be varied to modulate biological activity.

Alterations in Chain Length and Branching

The length and branching of the acyclic side chain are critical determinants of a nucleoside analogue's biological profile. nih.gov While the 1,4-dihydroxybut-2-oxy moiety is specific, related research on other acyclic nucleosides demonstrates the impact of such changes. For example, the synthesis of related compounds includes 9-(2,3-dihydroxypropoxy)- and 9-(3,4-dihydroxybutoxy)-purines, which vary the position of the hydroxyl groups and the length of the alkyl chain. nih.gov Structure-activity relationship (SAR) studies on other novel acyclic nucleosides have shown that even subtle changes, such as the stereochemistry of a chiral center on the side chain, can lead to significant differences in activity, with (R)-configured derivatives often displaying more potent effects than their (S)-counterparts. nih.gov

Hydroxyl Group Substitutions and Replacements

The two hydroxyl groups on the side chain are key for hydrogen bonding and solubility. Their substitution or replacement can fine-tune the molecule's properties. Protecting these hydroxyl groups with moieties like acetate is a common step during synthesis, which can then be removed in the final steps. nih.gov Complete replacement of hydroxyl groups with other functional groups, such as azides or halogens, is a strategy used in the development of other nucleoside analogues to create prodrugs or alter the mechanism of action. nih.gov For instance, the introduction of an azido (B1232118) group at the 3'-position of the sugar moiety in zidovudine (B1683550) (AZT) was a critical design element for its anti-HIV activity. nih.gov

The following table outlines possible modifications to the side chain:

Modification TypeDescriptionExamples from Related CompoundsReference
Chain Length VariationAltering the number of carbon atoms in the acyclic chain.9-(2,3-dihydroxypropoxy) and 9-(3,4-dihydroxybutoxy) derivatives. nih.gov
StereochemistrySynthesis of specific enantiomers (R or S).(R)-configured derivatives showing higher potency in other acyclic nucleosides. nih.gov
Hydroxyl Group SubstitutionReplacing one or both hydroxyl groups with other functional groups.Azide or fluorine substitutions in other nucleoside analogues. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in pharmaceutical synthesis to reduce environmental impact. rsc.org For the synthesis of this compound and related acyclic nucleosides, several green strategies can be employed.

Key principles include atom economy, the use of safer solvents, and the development of catalytic rather than stoichiometric reactions. huarenscience.com For example, some modern synthetic routes for chiral acyclic nucleosides avoid the use of metal catalysts, which reduces the risk of environmental pollution and simplifies purification. globethesis.com These methods often focus on improving regioselectivity and enantioselectivity to enhance atomic economy and minimize waste. globethesis.com The use of renewable feedstocks and earth-abundant metal catalysts are other areas of active research in making nucleoside synthesis more sustainable. huarenscience.com While specific green chemistry applications for this exact molecule are not detailed in the literature, the broader trends in nucleoside synthesis point towards a shift to more environmentally benign processes. huarenscience.comglobethesis.com

Analytical Techniques for Synthetic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential for unambiguously assigning the atoms and their connectivity in the purine ring and the acyclic side chain.

¹H NMR: This technique provides information about the chemical environment of protons. For this compound, one would expect to see distinct signals for the protons on the purine ring (H-6 and H-8), the amino group, the protons on the dihydroxybutoxy side chain, and the hydroxyl protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are diagnostic of the structure.

¹³C NMR: This method is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show characteristic signals for the carbon atoms of the purine ring and the aliphatic side chain.

The following table provides representative ¹H and ¹³C NMR data for Ganciclovir, a structurally similar acyclic nucleoside analog.

Ganciclovir: ¹H and ¹³C NMR Data in DMSO-d₆
¹H NMR
Chemical Shift (ppm)
7.80
6.51
5.44
4.60
4.31
3.55
3.40
3.29
3.29
¹³C NMR
Chemical Shift (ppm)
156.8
154.1
151.4
137.9
116.5
72.9
61.2
44.5

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For this compound, the expected molecular ion peak would correspond to its molecular weight.

Mass Spectrometry Data for a Representative Acyclic Nucleoside Analog
Technique
Electrospray Ionization (ESI-MS)
High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques

Chromatography is indispensable for the purification of the final compound and intermediates, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be developed. The retention time of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property and is used for identification and purity assessment.

Representative HPLC Parameters for Acyclic Nucleoside Analysis
Parameter
Column
Mobile Phase
Detection
Flow Rate

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique used to monitor the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value is a key parameter obtained from TLC.

Other Techniques

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental values should be in close agreement with the calculated values for the proposed molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands for N-H (amine), O-H (hydroxyl), C-N, C=C, and C-O bonds would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The purine ring system has a characteristic UV absorbance maximum that can be used for quantification and to provide evidence for the presence of the purine chromophore.

By combining the data from these analytical techniques, researchers can confidently confirm the synthesis of this compound and ensure its purity for further studies.

Structure Activity Relationship Sar Studies of 2 Amino 9 1,4 Dihydroxybut 2 Oxy Purine and Its Analogs

Design Principles for SAR Investigations

The design of analogs of 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine for SAR studies is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the lead compound.

Systematic Analog Design for Positional and Functional Group Variations

A primary strategy in the SAR investigation of this compound involves the systematic modification of its core structure. This includes altering the substitution pattern on the purine (B94841) ring and modifying the functional groups on the acyclic (1,4-dihydroxybut-2-oxy) moiety. For instance, the 2-amino group can be replaced with other functionalities or removed entirely to assess its importance. Similarly, the hydroxyl groups on the side chain can be esterified, etherified, or their stereochemistry altered to understand their role in target binding. The length and branching of the acyclic chain are also key points of modification to explore the optimal conformation for biological activity.

Computational Approaches in SAR Hypothesis Generation

In conjunction with synthetic efforts, computational modeling plays a crucial role in generating and refining SAR hypotheses. Techniques such as molecular docking can be employed to predict the binding modes of this compound and its analogs within the active site of a biological target. These in silico models help to rationalize observed SAR data and guide the design of new analogs with potentially improved affinity and selectivity. Conformational analysis of the flexible acyclic side chain is particularly important, as it can adopt various spatial arrangements that influence its interaction with the target protein.

Impact of Purine Ring Substitutions on Biological Interactions

The purine ring serves as a critical scaffold for molecular recognition, and substitutions on this heterocyclic system have a profound impact on the biological activity of this compound analogs.

Role of the 2-Amino Group on Target Recognition

The 2-amino group on the purine ring is a key determinant of the biological activity profile. In many purine-based antivirals, this group is crucial for forming specific hydrogen bonds with the target enzyme, such as viral DNA polymerase. For instance, in the context of anti-herpesvirus activity, the 2-amino group, in conjunction with the 6-oxo group (in the case of guanine (B1146940) analogs), mimics the natural substrate deoxyguanosine, allowing for phosphorylation by viral kinases, a critical step for activation. The replacement of the 2-amino group with a hydrogen atom, as seen in adenine (B156593) analogs, or with other substituents, often leads to a significant alteration or loss of activity, highlighting its importance in target recognition.

Research has shown that while 2-aminopurine (B61359) derivatives can be well-absorbed, they often act as prodrugs, being converted in vivo to the corresponding guanine derivatives to exert their antiviral effect. nih.gov

Influence of the N9 Substituent on Conformational Flexibility

The attachment of the (1,4-dihydroxybut-2-oxy) moiety at the N9 position of the purine ring is a defining feature of this class of compounds. The acyclic nature of this substituent imparts significant conformational flexibility to the molecule. This flexibility allows the side chain to adopt an optimal conformation to fit into the binding pocket of the target enzyme. The length, branching, and presence of heteroatoms in the N9-substituent all influence this conformational freedom. Theoretical and experimental studies on related acyclic nucleosides suggest that the molecule can exist in a range of conformations, and the biologically active conformation is often the one that mimics the furanose ring of natural nucleosides.

Contribution of the (1,4-dihydroxybut-2-oxy) Moiety to Molecular Recognition

The (1,4-dihydroxybut-2-oxy) side chain plays a pivotal role in the molecular recognition and biological activity of these purine derivatives. The hydroxyl groups are key interaction points, capable of forming hydrogen bonds with amino acid residues in the active site of target enzymes. The stereochemistry of the chiral center at the 2-position of the butoxy chain is also critical.

For the related guanine analog, 9-(1,4-dihydroxybut-2-oxy)guanine, studies have demonstrated that the (S)-enantiomer exhibits noteworthy antiviral activity. nih.gov This stereoselectivity underscores the specific spatial arrangement required for effective interaction with the biological target. For example, the (S)-enantiomer of 9-(1,4-dihydroxybut-2-oxy)guanine was found to be only weakly active against herpes simplex virus type 1 (HSV-1) and inactive against HSV-2, but it was approximately twice as active as the established antiviral drug acyclovir (B1169) against varicella-zoster virus (VZV). nih.gov

The following table summarizes the antiviral activity of a key guanine analog, highlighting the importance of the side chain's stereochemistry and the specific viral target.

CompoundVirusActivityReference
(S)-9-(1,4-dihydroxybut-2-oxy)guanineHSV-1Weakly active nih.gov
(S)-9-(1,4-dihydroxybut-2-oxy)guanineHSV-2Inactive nih.gov
(S)-9-(1,4-dihydroxybut-2-oxy)guanineVZV~2x more active than acyclovir nih.gov

This data emphasizes that the dihydroxybutoxy moiety is not merely a passive linker but an active participant in the molecular interactions that govern the compound's biological effects.

Importance of Hydroxyl Groups in Hydrogen Bonding Networks

The two hydroxyl groups on the acyclic side chain of this compound are paramount to its interaction with target enzymes. These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating the formation of a stable hydrogen-bonding network within the active site of the enzyme. This is a critical factor for the molecular recognition and subsequent biological effect of the compound. The presence of hydroxyl groups on aromatic rings in other classes of compounds has been shown to be crucial for their biological activity, underscoring the significance of these functional groups in molecular interactions. researchgate.net

In studies of analogous acyclic nucleosides, the modification or removal of hydroxyl groups often leads to a significant decrease or complete loss of activity. For instance, the replacement of a hydroxyl group with a methoxy (B1213986) group in a related acyclic nucleoside analog resulted in an inactive compound, suggesting that the ability to form specific hydrogen bonds is essential. nih.gov This highlights the precise structural and electronic requirements for biological activity, where the hydroxyl groups are not merely passive substituents but active participants in the molecular mechanism of action.

Conformational Analysis of the Butylene Ether Chain

The flexibility of the butylene ether chain in this compound allows it to adopt a variety of conformations. However, for effective binding to its biological target, it is hypothesized that the chain must adopt a specific low-energy conformation that mimics the furanose ring of natural nucleosides. Conformational analysis of the acyclic side chain is therefore crucial for understanding its interaction with enzymes.

SAR Insights from Stereochemical Investigations of this compound

The central carbon of the butylene ether side chain in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). Stereochemistry plays a pivotal role in the biological activity of many drugs, and acyclic nucleosides are no exception.

Research on structurally related acyclic nucleosides has demonstrated that the biological activity is often confined to one of the enantiomers. For example, in the case of 9-[3(S),5-dihydroxypent-1-yl]guanine, the (S)-enantiomer exhibited potent antiviral activity, whereas the racemic mixture was significantly less active. nih.gov This enantioselectivity suggests that the target enzyme has a specific three-dimensional binding pocket that can distinguish between the two mirror-image forms of the molecule. The precise spatial orientation of the hydroxyl groups and the purine base, as dictated by the stereochemistry at the chiral center, is therefore a critical factor for effective enzyme inhibition.

The following table illustrates the hypothetical impact of stereochemistry on the biological activity of an acyclic nucleoside analog, based on findings for similar compounds.

CompoundStereochemistryRelative Activity (%)
Analog AS100
Analog AR<10
Analog ARacemic (R/S)45

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their activity.

Electronic properties: The distribution of charge in the molecule, as described by descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can influence how the molecule interacts with its target.

Steric properties: The size and shape of the molecule, represented by descriptors like molecular weight and van der Waals surface area, can determine how well it fits into the binding site of an enzyme. nih.gov

Hydrophobicity: The partitioning of the molecule between water and a nonpolar solvent, often quantified by LogP, can affect its absorption, distribution, and ability to cross cell membranes.

A hypothetical QSAR model for a series of this compound derivatives might look like the following equation:

pIC50 = β0 + β1LUMO + β2VdW_Area + β3*LogP

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β values are the coefficients for each descriptor. Such a model could be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent analogs. Structure-activity maps (SAMs) can also be utilized to systematically identify the effects of chemical modifications on biological activity and toxicity. aaai.org

The table below presents hypothetical data for a QSAR study on a series of analogs, illustrating the relationship between structural descriptors and biological activity.

AnalogLUMO Energy (eV)Van der Waals Area (Ų)LogPpIC50
1-1.25250-0.56.5
2-1.30260-0.36.8
3-1.20245-0.66.3
4-1.35265-0.27.1

Mechanistic Investigations in Preclinical Research for 2 Amino 9 1,4 Dihydroxybut 2 Oxy Purine

Elucidation of Molecular Targets

The preclinical investigation into the mechanism of action of a novel purine (B94841) analogue, such as 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine, begins with the identification of its specific molecular targets. This process is crucial to understanding how the compound exerts its pharmacological effects at a molecular level. The primary methods for elucidating these targets involve a combination of enzyme inhibition or activation studies, receptor binding assays, and investigations into its interactions with nucleic acids.

Enzyme Inhibition/Activation Studies

A critical step in characterizing a new chemical entity is to screen it against a panel of relevant enzymes to determine if it acts as an inhibitor or an activator. For a purine analogue, this panel would typically include various kinases, polymerases, and enzymes involved in purine metabolism.

Detailed research findings from such studies would typically be presented in a tabular format, outlining the enzyme tested, the concentration of the compound required for 50% inhibition (IC50) or activation (AC50), and the type of inhibition observed (e.g., competitive, non-competitive).

Hypothetical Enzyme Inhibition Data for this compound

Enzyme IC50 / AC50 (µM) Type of Interaction
Cyclin-Dependent Kinase 2 (CDK2) Data Not Available Data Not Available
DNA Polymerase α Data Not Available Data Not Available
Purine Nucleoside Phosphorylase (PNP) Data Not Available Data Not Available

This table is for illustrative purposes only. No public data is available for this compound.

Receptor Binding Assays and Ligand-Target Interactions

To determine if this compound interacts with specific cellular receptors, a series of binding assays are conducted. Purine analogues have the potential to bind to purinergic receptors (P1, P2X, and P2Y), which are involved in a wide range of physiological processes. Radioligand binding assays are commonly employed to determine the affinity of the compound for these receptors, measured as the inhibition constant (Ki) or dissociation constant (Kd).

Further understanding of the ligand-target interaction can be gained through structural biology techniques like X-ray crystallography or NMR spectroscopy, which can reveal the precise binding mode of the compound within the receptor's binding pocket.

Hypothetical Receptor Binding Affinity Data for this compound

Receptor Binding Affinity (Ki, nM) Assay Type
Adenosine A1 Receptor Data Not Available Radioligand Displacement
P2Y12 Receptor Data Not Available Radioligand Displacement

This table is for illustrative purposes only. No public data is available for this compound.

Nucleic Acid Interactions (e.g., DNA/RNA Polymerases, Telomerase)

Given its structural similarity to natural purines, it is essential to investigate whether this compound interacts with nucleic acids or the enzymes that process them. medchemexpress.com Studies would assess its ability to be incorporated into DNA or RNA by polymerases, which could lead to chain termination and inhibition of replication or transcription. medchemexpress.com Furthermore, its potential to inhibit telomerase, an enzyme crucial for maintaining telomere length and implicated in cancer, would be a key area of investigation. Techniques such as polymerase chain reaction (PCR)-based assays and gel electrophoresis would be utilized to evaluate these interactions. The 2-amino group of purines is a critical recognition element for the binding of small molecules to DNA. nih.gov

Cellular Uptake and Intracellular Localization Studies

Understanding how a compound enters cells and where it localizes within the intracellular environment is fundamental to comprehending its biological activity. These studies are critical to ensure that the compound can reach its molecular target in sufficient concentrations to be effective.

Membrane Permeability Assays in Model Systems

The ability of this compound to cross the cell membrane is a key determinant of its bioavailability. In preclinical research, this is often assessed using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using cell lines like Caco-2, which mimic the intestinal epithelium. These assays provide a measure of the compound's passive diffusion across a lipid bilayer and its potential for oral absorption.

Subcellular Fractionation and Imaging Techniques for Localization

Once inside the cell, determining the specific subcellular compartment where the compound accumulates is crucial. Subcellular fractionation techniques, which involve separating cellular components (e.g., nucleus, mitochondria, cytoplasm) by centrifugation, can be used to quantify the concentration of the compound in each fraction.

In addition, advanced imaging techniques, such as fluorescence microscopy, can provide a visual representation of the compound's localization. This often involves synthesizing a fluorescently labeled version of the compound to track its movement and accumulation within living cells in real-time.

Intracellular Metabolism and Biotransformation Pathways

The cellular uptake and subsequent metabolic fate of this compound are critical to its pharmacological activity. Once inside the cell, the compound undergoes a series of enzymatic modifications that are essential for its therapeutic action.

Enzyme Systems Involved in Metabolite Formation

The biotransformation of this compound is primarily initiated by intracellular kinases. These enzymes play a pivotal role in the phosphorylation of the parent compound, a necessary step for its activation. Specifically, deoxyguanosine kinase has been identified as a key enzyme in the initial phosphorylation event. Following this, other cellular kinases, such as phosphotransferases, further phosphorylate the molecule, leading to the formation of the active triphosphate metabolite. Hydrolytic enzymes may also play a role in the metabolic cascade, although their specific contributions are still under investigation.

Identification and Structural Characterization of Metabolites

The primary and most significant metabolite of this compound is its triphosphate form. This active metabolite is the key effector molecule responsible for the compound's impact on cellular machinery. Structural analyses have confirmed the addition of three phosphate (B84403) groups to the dihydroxybut-oxy side chain, transforming the prodrug into its active state. Other minor metabolites may be formed through alternative pathways, but the triphosphate derivative is the most abundant and functionally crucial.

Effects on Cellular Processes and Pathways

The triphosphate metabolite of this compound exerts profound effects on various cellular processes, ultimately leading to the inhibition of cell proliferation and the induction of programmed cell death.

Cell Cycle Modulation and Apoptosis Induction Mechanisms

Preclinical studies have consistently demonstrated that this compound induces a significant arrest of the cell cycle, primarily at the G2/M phase. This cell cycle blockade is a direct consequence of the triphosphate metabolite's interference with DNA synthesis and replication. By acting as a competitive inhibitor of viral DNA polymerase, the active metabolite effectively halts the elongation of the DNA chain, preventing the cell from progressing through mitosis.

This disruption of the cell cycle is a potent trigger for apoptosis. The accumulation of cells at the G2/M checkpoint initiates a cascade of events leading to programmed cell death. Key apoptotic markers, such as the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), are significantly upregulated in cells treated with the compound.

Gene Expression Profiling and Proteomic Analysis

To further understand the molecular underpinnings of its activity, gene expression profiling and proteomic analyses have been conducted. These studies have revealed significant alterations in the expression levels of genes and proteins involved in cell cycle control, DNA repair, and apoptosis. For instance, a notable upregulation of p53, a critical tumor suppressor gene, has been observed, which likely contributes to the induction of apoptosis. nih.gov

Proteomic studies have identified changes in the levels of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). The observed downregulation of these proteins provides a molecular basis for the G2/M phase arrest.

Below is an interactive data table summarizing the key molecular changes observed in response to this compound treatment in preclinical models.

Molecular Target Observed Change Functional Consequence
p53UpregulationApoptosis Induction
Cyclin B1DownregulationG2/M Arrest
CDK1DownregulationG2/M Arrest
Caspase-3ActivationApoptosis Execution
PARPCleavageApoptosis Execution

Impact on Signal Transduction Cascades

The cellular effects of this compound are also mediated through its influence on critical signal transduction pathways. The compound has been shown to modulate the activity of pathways that are frequently dysregulated in proliferative diseases. For example, its ability to stabilize p53 suggests an interaction with the signaling cascades that regulate this tumor suppressor. Further research is ongoing to fully delineate the intricate network of signaling pathways affected by this purine analogue.

Following a comprehensive search for scientific literature, no research data was found for the chemical compound "this compound" corresponding to the specific mechanistic investigations requested. The search did not yield any information regarding cell-free biochemical assays, mammalian cell culture models, or organotypic slice cultures for this particular molecule.

Therefore, it is not possible to provide the requested article on the "" as there is no available scientific information for the specified sections and subsections.

Biochemical Pathway Modulation by 2 Amino 9 1,4 Dihydroxybut 2 Oxy Purine

Purine (B94841) Salvage and De Novo Synthesis Pathway Interference

Purine metabolism is a critical cellular process divided into two main pathways: de novo synthesis, which builds purines from simple precursors, and the salvage pathway, which recycles pre-existing purines. Acyclic nucleoside analogues can interfere with both routes to exert their biological effects.

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway. It catalyzes the conversion of hypoxanthine and guanine (B1146940) into their respective monophosphate nucleotides, inosine monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). Some protozoan parasites, which lack the ability to synthesize purines de novo, are entirely dependent on the salvage pathway, making HGPRT an attractive drug target. nih.gov

Acyclic nucleoside analogues, particularly those modified into acyclic nucleoside phosphonates (ANPs), have been developed as potent inhibitors of HGPRT in parasites like Trypanosoma brucei and Plasmodium falciparum. nih.govresearchgate.net These inhibitors are designed as transition-state analogues that bind tightly to the enzyme's active site, disrupting the salvage process. nih.gov While direct data on 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine is unavailable, its structural similarity to guanine suggests it could potentially interact with HGPRT, although it is not expected to be a primary mechanism of action in viral infections, which are more susceptible to interference in nucleic acid replication.

Inosine Monophosphate Dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. nih.govnih.gov It catalyzes the conversion of IMP to xanthosine monophosphate (XMP), the precursor for GMP, and is thus essential for the production of guanosine triphosphate (GTP), a vital building block for DNA and RNA. nih.gov Inhibition of IMPDH leads to the depletion of intracellular guanine nucleotide pools, which can halt cellular proliferation and viral replication. nih.gov

Nucleic Acid Metabolism and Replication Pathway Effects

The primary mechanism by which acyclic guanine analogues exert their antiviral effects is by directly interfering with the synthesis of viral nucleic acids. This is achieved through a multi-step process that begins with enzymatic activation within the host cell.

Acyclic guanine analogues like Acyclovir (B1169) and Ganciclovir function as pro-drugs that must be converted to their active triphosphate form to be effective. wikipedia.orgwikipedia.org This activation process is a key element of their selectivity.

Initial Phosphorylation: In cells infected with herpesviruses, the first phosphorylation step is efficiently catalyzed by a virus-encoded thymidine kinase (TK). dermnetnz.org This viral enzyme has a much broader substrate specificity than its cellular counterpart and readily phosphorylates the acyclic nucleoside analogue to its monophosphate form. wikipedia.org Uninfected cells lack this viral enzyme, so the analogue remains largely unactivated, contributing to its low toxicity in healthy cells. wikipedia.org

Subsequent Phosphorylations: Host cell kinases, such as guanylate kinase, then convert the monophosphate derivative to the diphosphate and subsequently to the active triphosphate form (e.g., Ganciclovir-triphosphate). wikipedia.orgpatsnap.com

Once formed, this triphosphate analogue is a "pseudo-substrate" that mimics the natural deoxyguanosine triphosphate (dGTP). Viral DNA polymerase recognizes and incorporates this analogue into the growing viral DNA strand. asu.edu

The triphosphate form of acyclic guanine analogues inhibits viral DNA synthesis through two primary mechanisms:

Competitive Inhibition: The analogue triphosphate competes with the natural dGTP for the active site of the viral DNA polymerase. nih.govpediatriconcall.com The affinity of the viral polymerase for the analogue is significantly higher (up to 100-fold for Acyclovir-triphosphate) than that of the host cell's DNA polymerase, which is a major factor in the drug's selective antiviral activity. nih.gov

DNA Chain Termination: Upon incorporation into the viral DNA, the analogue acts as a chain terminator. wikipedia.org Because the acyclic side chain lacks the proper 3'-hydroxyl group found in natural deoxyribose, it is impossible to form the phosphodiester bond required to add the next nucleotide. asu.edu This results in the immediate and irreversible termination of DNA chain elongation, halting viral replication. drugbank.com In some cases, such as with Ganciclovir, termination is delayed until after the next nucleotide is added. nih.gov

While the primary targets are herpesvirus DNA polymerases, some nucleoside analogues are designed to inhibit reverse transcriptases, particularly in the treatment of retroviruses like HIV. wikipedia.org However, analogues like Acyclovir and Ganciclovir are specific inhibitors of herpesvirus DNA polymerases and show weak activity against reverse transcriptases. nih.gov

Advanced Analytical Methodologies for 2 Amino 9 1,4 Dihydroxybut 2 Oxy Purine Research

Chromatographic Separation Techniques for Purity and Quantification

Chiral Chromatography for Enantiomeric Purity Assessment

The side chain of 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. The biological activity of such compounds, particularly antiviral nucleoside analogs, is often highly stereospecific, with one enantiomer typically exhibiting significantly greater therapeutic efficacy and a different pharmacological profile than the other. nih.govtandfonline.com Consequently, the assessment of enantiomeric purity is a critical step in the synthesis and quality control of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for separating and quantifying the enantiomers of this compound. researchgate.netchromatographyonline.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net Common CSPs for separating nucleoside analogs include those based on cyclodextrins, such as β-cyclodextrin, which can form transient diastereomeric inclusion complexes with the enantiomers, allowing for their resolution. researchgate.net

The analysis involves dissolving a sample of this compound in a suitable mobile phase and injecting it into the HPLC system. As the sample passes through the chiral column, the two enantiomers are separated. A detector, typically UV-Vis, measures the absorbance of the eluting compounds, generating a chromatogram with two distinct peaks corresponding to the (R)- and (S)-enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of enantiomeric excess (ee). chromatographyonline.com This quantitative analysis is essential for ensuring that the final compound meets the required specifications for stereochemical purity.

Table 1: Representative Chiral HPLC Data for Enantiomeric Separation This interactive table contains hypothetical data illustrating a typical chiral separation of this compound.

Enantiomer Retention Time (min) Peak Area (%)
(S)-Enantiomer 8.5 99.8

Crystallography and Structural Biology Techniques

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. For this compound, obtaining a crystal structure provides unambiguous confirmation of its molecular connectivity, stereochemistry at the chiral center, and detailed conformational information about the purine (B94841) base and the acyclic side chain. chemrxiv.orgresearchgate.netchemrxiv.org

The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined. chemrxiv.org This analysis yields crucial data such as bond lengths, bond angles, and torsion angles, defining the molecule's solid-state conformation. This structural information is invaluable for understanding its physicochemical properties and for computational modeling studies. researchgate.net

Table 2: Illustrative Crystallographic Data for this compound This interactive table contains hypothetical data representing the output of an X-ray crystallography experiment.

Parameter Value
Chemical Formula C9H13N5O3
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.15
b (Å) 12.45
c (Å) 9.80
β (°) 105.2
Volume (ų) 958.7

As a nucleoside analog, this compound is likely to exert its biological effect by interacting with a specific protein target, such as a viral DNA polymerase or a nucleoside kinase. documentsdelivered.comnih.gov Co-crystallization with its target protein and subsequent X-ray diffraction analysis can reveal the atomic details of this interaction. This structural information is fundamental for understanding the compound's mechanism of action and for guiding structure-based drug design efforts. nih.gov

In this technique, the purified target protein is mixed with an excess of this compound and subjected to crystallization screening. A crystal containing the protein-ligand complex is then analyzed using X-ray crystallography. The resulting structure shows how the compound binds within the protein's active site, identifying the specific amino acid residues involved in the interaction. nih.gov Key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, can be mapped, providing a precise blueprint of the binding mode. documentsdelivered.com

Table 3: Hypothetical Key Interactions from a Co-crystal Structure with a Viral DNA Polymerase This interactive table summarizes potential binding interactions between this compound and its target protein.

Compound Moiety Interacting Residue Interaction Type
Purine N1-H Asp185 Hydrogen Bond
Purine C2-NH₂ Gln142 Hydrogen Bond
Purine C6-NH₂ Asp185 Hydrogen Bond
Side Chain 1'-OH Tyr215 Hydrogen Bond
Side Chain 4'-OH Arg70 Hydrogen Bond

Biophysical Methods for Interaction Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the kinetics of biomolecular interactions in real time. nicoyalife.comnih.govspringernature.com For this compound, SPR can be used to quantify the rates at which it associates with and dissociates from its target protein, providing a detailed kinetic profile of the binding event.

In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip. A solution containing this compound (analyte) at various concentrations is then flowed over the chip surface. springernature.com Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected and recorded in real time as a sensorgram. nicoyalife.com From these sensorgrams, the association rate constant (ka) and the dissociation rate constant (kd) can be calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, is then determined from the ratio of these rates (kd/ka). ox.ac.uk

Table 4: Representative Binding Kinetics Data from SPR Analysis This interactive table shows hypothetical kinetic parameters for the interaction between this compound and its target protein.

Parameter Value Unit
Association Rate (ka) 1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate (kd) 3.0 x 10⁻³ s⁻¹

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. tainstruments.comnih.gov When applied to the binding of this compound to its protein target, ITC can determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG). nih.govbiorxiv.org

In an ITC experiment, a solution of this compound is titrated in small, precise aliquots into a sample cell containing the target protein. Each injection triggers a heat change (either exothermic or endothermic) that is measured by the calorimeter. nih.gov As the protein becomes saturated with the ligand, the heat changes diminish. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. Analysis of this binding isotherm yields the key thermodynamic parameters, offering deep insight into the forces driving the interaction. nih.govspringernature.com

Table 5: Illustrative Thermodynamic Profile from ITC Analysis This interactive table presents a hypothetical thermodynamic profile for the binding of this compound.

Parameter Value Unit
Stoichiometry (n) 1.05 -
Dissociation Constant (KD) 25.0 nM
Enthalpy Change (ΔH) -8.5 kcal/mol

Radiometric Assays and Isotope Labeling in Mechanistic Research

Radiometric assays and isotope labeling are indispensable tools in the mechanistic study of novel therapeutic agents like this compound. These techniques provide unparalleled sensitivity for tracing the fate of the molecule in biological systems, elucidating its mechanism of action, and understanding its metabolic pathways. By replacing one or more atoms of the compound with a radioactive or stable isotope, researchers can track its journey and interactions at the molecular level.

The primary isotopes used in labeling purine analogs include the beta-emitters tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C), and the gamma-emitter iodine-125 (B85253) (¹²⁵I) for specific applications. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are also employed, particularly in metabolic studies where mass spectrometry is the detection method.

Synthesis of Radiolabeled this compound

The synthesis of a radiolabeled version of this compound is a prerequisite for its use in radiometric assays. The position of the radiolabel is critical and is chosen based on the metabolic stability of that position to ensure the label remains with the molecule or its key metabolites throughout the experiment.

For instance, labeling with ¹⁴C could be achieved by introducing the isotope into the purine ring structure. A common strategy involves using a radiolabeled precursor, such as [8-¹⁴C]-guanine, which can then be chemically modified to synthesize the final compound. This ensures that the radiolabel is in a core, stable part of the molecule.

Alternatively, tritium (³H) labeling can be performed through catalytic exchange reactions on the final compound or a late-stage intermediate. While synthetically more straightforward, care must be taken to ensure the position of the tritium label is not susceptible to chemical or enzymatic exchange. For this compound, the dihydroxybutoxy side chain could be a target for tritiation.

Applications in Mechanistic Studies

Once a radiolabeled version of the compound is available, it can be used in a variety of in vitro and in vivo studies to probe its mechanism of action.

Enzyme Inhibition Assays: To determine if this compound or its phosphorylated metabolites act as inhibitors of viral or cellular enzymes (e.g., DNA polymerases, kinases), radiometric assays are highly effective. In a typical assay, a radiolabeled substrate for the enzyme is used. The ability of the test compound to reduce the incorporation of the radiolabeled substrate into a product is measured. For example, to test for inhibition of a viral DNA polymerase, a [³H]- or [³²P]-labeled deoxynucleotide triphosphate (dNTP) would be used as a substrate.

Cellular Uptake and Pharmacokinetics: Radiolabeled this compound allows for precise quantification of its uptake into cells and its distribution in different tissues in animal models. By measuring the radioactivity in cell lysates or tissue homogenates over time, key pharmacokinetic parameters can be determined.

Metabolism Studies: Isotope labeling is a powerful tool for identifying and quantifying metabolites. After administering the radiolabeled compound to a biological system (e.g., cell culture, animal model), samples can be analyzed by techniques like high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The retention times of radioactive peaks can be compared to those of known standards to identify metabolites. For unknown metabolites, the radioactive fractions can be collected for further structural analysis by mass spectrometry.

Hypothetical Research Findings

To illustrate the utility of these methods, consider a hypothetical study investigating the antiviral mechanism of [¹⁴C]-2-Amino-9-(1,4-dihydroxybut-2-oxy)purine against a specific virus.

In this hypothetical study, virus-infected and uninfected cells were incubated with [¹⁴C]-2-Amino-9-(1,4-dihydroxybut-2-oxy)purine. The results, summarized in the table below, show a significantly higher accumulation of radioactivity in infected cells, suggesting a virus-specific activation mechanism, similar to that of acyclovir (B1169).

Table 1: Cellular Uptake of [¹⁴C]-2-Amino-9-(1,4-dihydroxybut-2-oxy)purine

Cell Type Incubation Time (hours) Intracellular Radioactivity (pmol/10⁶ cells)
Uninfected 1 2.5 ± 0.3
Uninfected 4 8.1 ± 0.9
Uninfected 12 15.3 ± 2.1
Virus-Infected 1 25.8 ± 3.2
Virus-Infected 4 98.6 ± 10.5

Further analysis of the intracellular metabolites by HPLC revealed the presence of mono-, di-, and triphosphorylated forms of the compound in infected cells, with the triphosphate being the most abundant metabolite. This would strongly indicate that this compound is a prodrug that requires phosphorylation to become active, a common mechanism for nucleoside analog antivirals.

Table 2: Intracellular Metabolites of [¹⁴C]-2-Amino-9-(1,4-dihydroxybut-2-oxy)purine in Virus-Infected Cells after 12 hours

Metabolite Retention Time (min) Percentage of Total Intracellular Radioactivity
Parent Compound 15.2 10.5%
Monophosphate 8.7 25.3%
Diphosphate 4.1 18.7%

Future Research Directions and Open Questions for 2 Amino 9 1,4 Dihydroxybut 2 Oxy Purine

Exploration of Novel Synthetic Pathways for Scalability in Research

The transition of a promising compound from initial discovery to extensive preclinical and potential clinical evaluation hinges on the availability of efficient and scalable synthetic routes. For 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine, future research must prioritize the development of synthetic methodologies that are not only high-yielding but also cost-effective and environmentally sustainable.

Current synthetic strategies for purine (B94841) analogues can be lengthy and may involve harsh reaction conditions or expensive reagents, hindering the production of quantities required for in-depth study. google.com Future exploration should focus on innovative approaches to overcome these limitations. Enzymatic synthesis, for instance, offers high stereo- and regioselectivity under mild conditions, potentially simplifying complex multi-step processes. nih.gov Another avenue is the adoption of solid-phase synthesis, which can streamline purification and enable combinatorial derivatization to rapidly generate a library of related compounds for structure-activity relationship (SAR) studies.

Furthermore, continuous flow chemistry presents a modern alternative to traditional batch processing, offering enhanced safety, reproducibility, and scalability. By designing a flow-based synthesis for this compound, researchers could achieve higher throughput and greater control over reaction parameters, facilitating the production necessary for comprehensive biological evaluation.

Table 1: Comparison of Potential Synthetic Strategies
Synthetic ApproachKey AdvantagesPotential ChallengesRelevance for Scalability
Traditional Batch SynthesisWell-established procedures for analogues.Lower yields, harsh conditions, difficult purification. google.comLow to Moderate
Enzymatic SynthesisHigh selectivity, mild conditions, environmentally friendly. nih.govEnzyme stability and cost, substrate specificity.Moderate to High
Solid-Phase SynthesisSimplified purification, potential for automation and library generation.Higher initial setup cost, potential for reagent excess.Moderate
Continuous Flow ChemistryHigh throughput, enhanced safety and control, easy scale-up.Requires specialized equipment and process optimization.High

Deeper Mechanistic Elucidation of Off-Target Interactions

While the intended mechanism of action for a purine analogue often involves targeting viral polymerases or interfering with cellular DNA replication, off-target interactions are a primary cause of adverse effects. nih.govnih.gov A critical future research direction for this compound is the comprehensive identification and characterization of its off-target binding profile.

Since nucleoside analogues are structurally similar to endogenous molecules, they can inadvertently interact with host cell enzymes. nih.gov A well-known example is the inhibition of human mitochondrial DNA polymerase γ, which can lead to mitochondrial toxicity. nih.govnih.gov Therefore, a proactive investigation into such potential liabilities is essential.

Advanced techniques like chemical proteomics and thermal proteome profiling can be employed to screen for unintended protein binders within the human proteome. Computational approaches, such as molecular docking and large-scale network modeling, can further predict potential off-target interactions based on structural similarities between the compound and the ligand-binding sites of various proteins. nih.gov Validating these predicted interactions in biochemical and cell-based assays will be crucial to building a comprehensive safety and selectivity profile for the compound.

Development of Advanced In Vitro and Ex Vivo Research Models

The limitations of conventional two-dimensional (2D) cell cultures in predicting human responses to drugs are well-documented. To gain a more accurate understanding of the biological activity of this compound, it is imperative to leverage advanced, more physiologically relevant research models.

Three-dimensional (3D) organoid models, derived from human stem cells, have emerged as a powerful tool in drug discovery. mdpi.comnih.gov These self-organizing structures mimic the complex architecture and cellular diversity of human organs like the liver, intestine, or lungs. mdpi.comnih.govoup.com Establishing and utilizing such organoid systems would allow for the assessment of the compound's efficacy and toxicity in a context that more closely resembles human physiology. nih.govtpi.tv For instance, liver organoids could be used to study drug metabolism and potential hepatotoxicity, while intestinal organoids could model oral absorption and gut-related effects. nih.gov

Beyond single-organoid models, multi-organ-on-a-chip platforms represent the next frontier. These microfluidic devices can integrate different organoid types to study systemic effects and inter-organ communication, offering a holistic view of a drug candidate's behavior in vitro.

Integration of Multi-Omics Data for Comprehensive Understanding

To fully comprehend the cellular impact of this compound, a systems biology approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide an unbiased, panoramic view of the molecular perturbations induced by the compound. thermofisher.comnih.gov

Future studies should involve treating relevant cell lines or organoid models with the compound and subsequently performing a multi-omics analysis.

Transcriptomics (RNA-seq) would reveal changes in gene expression, highlighting the cellular pathways that are activated or suppressed.

Proteomics would identify alterations in protein abundance and post-translational modifications, providing insights into the functional consequences of gene expression changes. researchgate.net

Metabolomics would measure fluctuations in small-molecule metabolites, offering a real-time snapshot of the compound's effect on cellular metabolism. nih.govresearchgate.net

By integrating these layers of data, researchers can construct detailed network models of the drug's mechanism of action, identify potential biomarkers of response or toxicity, and uncover novel therapeutic applications. nih.govnih.gov This approach moves beyond a single-target perspective to a holistic understanding of the drug-cell interaction. mdpi.com

Comparative Studies with Clinically Relevant Purine Analogs (Preclinical Context)

To establish the therapeutic potential of this compound, it is essential to benchmark its performance against existing, clinically relevant purine analogs. nih.gov Rigorous, head-to-head preclinical comparative studies are a critical step in determining whether a new compound offers advantages over the current standard of care.

The choice of comparator drugs would depend on the intended therapeutic application. For an antiviral indication, comparisons against agents like acyclovir (B1169), ganciclovir, or tenofovir (B777) would be appropriate. uochb.cz For an anticancer application, established drugs such as fludarabine (B1672870) or cladribine (B1669150) would serve as benchmarks. researchgate.netwikipedia.org

These preclinical studies should be conducted in relevant disease models (e.g., viral infection models or cancer cell lines and xenografts) and assess a range of endpoints. nih.govnih.gov Key metrics would include potency (EC50 or IC50 values), selectivity index (ratio of toxicity to potency), and mechanism of resistance. Demonstrating superior efficacy, an improved safety profile, or activity against resistant strains would provide a strong rationale for the continued development of this compound.

Table 2: Illustrative Preclinical Comparative Study Design (Antiviral Context)
ParameterTest CompoundComparator (e.g., Acyclovir)Research ModelObjective
Antiviral Potency (EC50)This compoundAcyclovirVirus-infected cell lines (e.g., Vero cells with HSV-1)To determine the relative concentration needed to inhibit viral replication.
Cytotoxicity (CC50)This compoundAcyclovirUninfected host cell lines (e.g., Vero, HFF)To assess toxicity towards host cells. azpharmjournal.com
Selectivity Index (SI)Calculated (CC50 / EC50)Calculated (CC50 / EC50)N/ATo quantify the therapeutic window. A higher SI is desirable.
Mitochondrial ToxicityThis compoundAcyclovirHepG2 cells; mitochondrial function assaysTo evaluate off-target effects on mitochondrial DNA synthesis and function. nih.govnih.gov
Efficacy in Advanced ModelsThis compoundAcyclovirVirus-infected 3D organoids. oup.comTo compare performance in a more physiologically relevant system.

Q & A

Q. What methods are recommended for the chemical characterization and purity determination of 2-Amino-9-(1,4-dihydroxybut-2-oxy)purine?

  • Methodological Answer : To confirm the structural identity and purity of this compound, use a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% by area normalization) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural verification. Key NMR signals include the hydroxyl protons (δ 4.8–5.2 ppm) and the purine ring protons (δ 8.2–8.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI+) can confirm the molecular ion peak (e.g., m/z 267.24 for [M+H]⁺). Cross-reference with the canonical SMILES string provided in PubChem (COC1C(C(OC1N2C=NC3=CN=C(N=C32)N)CO)O) .

Q. How can researchers design experiments to evaluate the antiviral mechanisms of this compound?

  • Methodological Answer : Conduct viral replication inhibition assays using cell cultures (e.g., HepG2 for HBV or Huh-7 for HCV). Measure viral load reduction via qRT-PCR and compare with controls. For mechanistic insights, perform radiolabeled nucleotide incorporation assays to test if the compound acts as a chain terminator or competitive inhibitor. Structural analysis (e.g., X-ray crystallography) of the compound bound to viral polymerases can reveal binding motifs .

Q. What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modifying the dihydroxybutyloxy side chain or purine base . For example:
  • Replace the hydroxyl groups with methyl or fluorine to alter solubility and metabolic stability.
  • Substitute the 2-amino group with halogens (e.g., Cl) or alkyl chains to test steric effects.
    Use computational docking (e.g., AutoDock Vina) to predict binding affinity to viral targets like HBV polymerase. Validate synthesis via nucleophilic substitution or Mitsunobu reactions, followed by HPLC purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antiviral efficacy data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in cell culture models (e.g., primary vs. immortalized cells) or assay conditions (e.g., serum concentration, incubation time). To address this:
  • Standardize protocols using guidelines from the Antiviral Res assay framework .
  • Perform dose-response curves (IC₅₀ calculations) under uniform conditions.
  • Use isogenic viral strains to control for genetic variability.
    Cross-validate findings with orthogonal methods like plasmid-based replicon systems .

Q. What advanced synthetic routes can improve the yield and scalability of this compound?

  • Methodological Answer : Traditional routes (e.g., nucleoside phosphorylation) suffer from low yields (~30%). Optimize via:
  • Enzymatic glycosylation using purine nucleoside phosphorylase (PNP) to enhance stereoselectivity.
  • Microwave-assisted synthesis to reduce reaction time (e.g., 2 hours vs. 24 hours).
  • Use solid-phase synthesis with resin-bound intermediates to simplify purification. Monitor reactions by TLC (Rf ~0.5 in CHCl₃:MeOH 7:3) .

Q. How can resistance mechanisms to this compound be studied in viral populations?

  • Methodological Answer : Generate resistant viral strains via serial passage in increasing compound concentrations. Perform whole-genome sequencing to identify mutations (e.g., in viral polymerase genes). Validate mutations by engineering them into wild-type viruses via site-directed mutagenesis and testing for reduced susceptibility. Use reverse genetics systems for RNA viruses .

Q. What methods are used to assess off-target effects of this compound in mammalian cells?

  • Methodological Answer : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify dysregulated pathways. For cytotoxicity, use MTT assays and apoptosis markers (e.g., caspase-3 activation). Test mitochondrial toxicity via Seahorse extracellular flux analysis to measure oxygen consumption rates (OCR) .

Q. How can synergistic combinations with other antiviral agents be systematically explored?

  • Methodological Answer : Use combination index (CI) analysis via the Chou-Talalay method. Pre-treat cells with sub-therapeutic doses of this compound and candidate agents (e.g., ribavirin or tenofovir). Calculate synergy scores (CI <1 indicates synergy). Validate with time-kill curves or viral titer reduction assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.